(S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3) :
13C NMR (100 MHz, CDCl3) :
Infrared (IR) Spectroscopy
- 3360 cm⁻¹ : N-H stretch (aniline).
- 1320 cm⁻¹ : C-F stretch (trifluoromethyl).
- 1280 cm⁻¹ : C-N stretch (piperidine).
Mass Spectrometry
- m/z 244.12 : Molecular ion peak ([M]+), consistent with the molecular formula C12H15F3N2.
- m/z 227.10 : Fragment from loss of NH2.
X-ray Crystallographic Analysis of Solid-State Conformations
While X-ray data for this compound is not publicly available, methodologies from analogous compounds provide insights. For example, cocrystallization of piperidine derivatives with proteases involves vapor diffusion techniques using PEG 3350 and Bis-Tris buffers. Such studies reveal that the trifluoromethyl group enhances crystal packing via C-F···H interactions (2.9–3.2 Å). Predicted unit cell parameters for this compound include:
| Parameter | Value |
|---|---|
| Space group | P212121 |
| a, b, c (Å) | 10.2, 12.4, 14.7 |
| α, β, γ (°) | 90, 90, 90 |
| Z | 4 |
Comparative Analysis with Ortho/Meta-Substituted Isomers
Ortho-Substituted Isomer: 2-(Piperidin-4-yl)-5-(trifluoromethyl)aniline
Meta-Substituted Isomer: 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline
Impact of Stereochemistry
The (S)-enantiomer exhibits 20% higher binding affinity to serotonin receptors than its (R)-counterpart, highlighting the role of chirality in bioactivity.
Properties
Molecular Formula |
C12H15F3N2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
4-[(2S)-2-(trifluoromethyl)piperidin-1-yl]aniline |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-3-1-2-8-17(11)10-6-4-9(16)5-7-10/h4-7,11H,1-3,8,16H2/t11-/m0/s1 |
InChI Key |
OZNUJGOODWBNDM-NSHDSACASA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)C(F)(F)F)C2=CC=C(C=C2)N |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment to Aniline: The final step involves coupling the trifluoromethyl-piperidine intermediate with an aniline derivative through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the aniline moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or quinone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a promising candidate in the development of new pharmaceuticals, particularly in the context of cancer treatment and metabolic disorders. Research indicates that derivatives of (S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline exhibit potent biological activities, including:
- Anticancer Activity : Studies have shown that compounds containing the trifluoromethyl and piperidine groups can inhibit various cancer cell lines. For instance, modifications to the aniline portion have led to enhanced potency against melanoma cells, suggesting that this compound could serve as a lead structure for developing anticancer agents .
- Inhibition of Kinases : The compound has been explored for its ability to inhibit calmodulin-dependent kinases, which play crucial roles in cellular signaling pathways related to insulin sensitivity. Such properties indicate its potential application in treating metabolic diseases like obesity and diabetes .
Structure-Activity Relationship Studies
The structure of this compound allows for extensive modifications that can optimize its pharmacological properties. Research on similar compounds has demonstrated that:
- Substituent Effects : Variations in the piperidine and aniline substituents significantly affect the biological activity. For example, the presence of different functional groups can enhance or diminish the efficacy of these compounds against specific targets .
- Synthetic Versatility : The synthesis of this compound can be achieved through various methods, allowing researchers to tailor its properties for specific applications in drug design.
Cosmetic Formulations
Beyond medicinal applications, this compound has potential uses in cosmetic formulations. Its chemical properties may contribute to:
- Stabilizing Agents : The compound’s unique structure can enhance the stability and efficacy of cosmetic products, particularly those aimed at improving skin hydration and texture .
- Active Ingredients : As an active ingredient, it could provide benefits such as improved skin penetration and enhanced therapeutic effects when incorporated into topical formulations.
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Anticancer Efficacy
A study investigating the antiproliferative effects of various derivatives showed that modifications to the aniline moiety significantly altered activity against melanoma cell lines. The results indicated that certain substitutions led to enhanced potency, making these derivatives suitable for further development as anticancer agents .
Case Study 2: Metabolic Regulation
Research focusing on calmodulin-dependent kinase inhibitors highlighted how modifications to this compound could restore insulin sensitivity in models of diet-induced obesity. This suggests potential therapeutic applications for metabolic disorders .
Mechanism of Action
The mechanism of action of (S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. It may interact with receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Piperidine vs. Piperazine and Pyrrolidine
- 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (C₁₃H₁₈F₃N₃, MW 273.30): Incorporates a piperazine ring (a six-membered ring with two nitrogen atoms) instead of piperidine.
- 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline (CAS 16085-45-3): Features a five-membered pyrrolidine ring. Smaller rings reduce conformational flexibility, which may impact binding affinity in biological targets .
Trifluoromethyl Substitution Patterns
- 4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline (C₁₂H₁₅F₃N₂, MW 244.26): The -CF₃ group is on the aniline’s 2-position rather than the piperidine’s 2-position. This positional isomerism could drastically alter electronic properties and steric interactions .
Stereochemical Considerations
The (S)-configuration of the target compound distinguishes it from racemic or (R)-enantiomers. For example, 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)aniline (CAS 773899-18-6, similarity 0.98) lacks defined stereochemistry, which may result in reduced target specificity compared to enantiopure (S)-configured analogs. Chirality is critical in drug design, as seen in FDA-approved therapeutics where enantiomers exhibit divergent pharmacological profiles .
Thermodynamic and Kinetic Stability
Density Functional Theory (DFT) studies on related compounds, such as 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline , reveal that methyl substituents enhance reaction favorability. For instance:
- Reaction 1 (methylpyrazole derivative): ΔG = 7.1 kcal/mol, ΔH = 9.6 kcal/mol.
- Reaction 2 (unsubstituted pyrazole derivative): ΔG = 7.6 kcal/mol, ΔH = 10.4 kcal/mol .
This suggests that methyl groups on heterocyclic reactants lower activation barriers (ΔG‡) by improving nucleophilicity, a principle applicable to piperidine-based syntheses.
Data Tables
Table 1: Structural and Thermodynamic Comparison of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent(s) | ΔG (kcal/mol) | ΔH (kcal/mol) |
|---|---|---|---|---|---|
| (S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline | C₁₂H₁₄F₃N₂ (est.) | ~258.28 (est.) | 2-CF₃ (piperidine), 4-aniline | N/A | N/A |
| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | C₂₂H₂₃N₇ | 401.47 | Tris-pyrazole, 4-aniline | 7.1 | 9.6 |
| 4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline | C₁₂H₁₅F₃N₂ | 244.26 | 2-CF₃ (aniline), piperidine | N/A | N/A |
| 4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline | C₁₃H₁₇F₃N₂ | 258.28 | 4-CH₃ (piperidine), 2-CF₃ | N/A | N/A |
Values shown are extrapolated from analogous reactions .
Table 2: Impact of Ring Size on Physicochemical Properties
| Compound Name | Ring Size | Ring Type | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 6-membered | Piperidine | 2.8 | 0.15 |
| 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline | 5-membered | Pyrrolidine | 2.5 | 0.25 |
| 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline | 7-membered | Azepane | 3.1 | 0.10 |
Note: Predicted values based on analogous structures .
Biological Activity
(S)-4-(2-Trifluoromethyl-piperidin-1-yl)-aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, its pharmacological implications, and relevant research findings.
Structural Characteristics
The compound this compound consists of a piperidine ring substituted with a trifluoromethyl group and an aniline moiety. Its molecular formula is C₁₂H₁₅F₃N₂, with a molecular weight of approximately 244.26 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.
Research indicates that the unique structural features of this compound contribute to its interaction with various biological targets, particularly in pathways related to neurotransmission and cancer cell proliferation. The trifluoromethyl group is believed to enhance binding affinity to certain receptors, which may influence signaling pathways involved in cellular processes.
Anticancer Properties
Studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing piperidine and trifluoromethyl groups have been shown to inhibit cell proliferation in various cancer cell lines, including breast and pancreatic cancer cells. The inhibition mechanisms often involve the disruption of key signaling pathways such as ERK and NF-κB signaling .
Neurotransmitter Interaction
The compound's potential role in modulating neurotransmitter systems has also been explored. The piperidine moiety allows for hydrogen bonding interactions with neurotransmitter receptors, which may enhance its efficacy as a therapeutic agent targeting neurological disorders .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Results indicated a concentration-dependent inhibition of cell growth, suggesting potential for therapeutic application in oncology .
- Neurotransmitter Receptor Binding : In silico studies demonstrated favorable binding affinities of this compound with specific neurotransmitter receptors, indicating its potential use in treating neurological conditions.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Trifluoromethyl group enhances lipophilicity | Significant anticancer activity; potential neurotransmitter modulation |
| 4-Piperidin-1-yl-aniline | Structure | Lacks trifluoromethyl group | Lower biological activity compared to trifluoromethyl derivatives |
| 4-(Trifluoromethyl)aniline | Structure | No piperidine ring; primarily used in dye synthesis | Limited medicinal applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
